3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine

Physicochemical profiling Lipophilicity Drug design

3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine (CAS 955964-94-0) is a trisubstituted pyrazole featuring methyl groups at the 3- and 5-positions of the pyrazole ring and a 3-methylbenzyl substituent at the N1 position, yielding the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.29 g/mol. The compound contains a primary aromatic amine at the 4-position, a functional handle that enables further derivatization into amides, ureas, thioureas, and Schiff bases, which is a key differentiator for procurement in medicinal chemistry campaigns.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 955964-94-0
Cat. No. B3175057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine
CAS955964-94-0
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C(=C(C(=N2)C)N)C
InChIInChI=1S/C13H17N3/c1-9-5-4-6-12(7-9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3
InChIKeyJNJJTGBGHKNHDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine (CAS 955964-94-0): Procurement-Relevant Identity and Class Context


3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine (CAS 955964-94-0) is a trisubstituted pyrazole featuring methyl groups at the 3- and 5-positions of the pyrazole ring and a 3-methylbenzyl substituent at the N1 position, yielding the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.29 g/mol . The compound contains a primary aromatic amine at the 4-position, a functional handle that enables further derivatization into amides, ureas, thioureas, and Schiff bases, which is a key differentiator for procurement in medicinal chemistry campaigns. The 3-methylbenzyl group distinguishes it from simpler N-benzyl or N-unsubstituted analogs by modulating lipophilicity and steric bulk, parameters that directly influence both biological target engagement and physicochemical properties relevant to downstream synthetic utility [1]. Commercially, this compound is listed by multiple research chemical suppliers (e.g., Santa Cruz Biotechnology, CymitQuimica, ChemScene, Leyan) with purities typically ≥98%, and is intended exclusively for research and further manufacturing use, not for direct human application .

Why 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine Cannot Be Substituted by Generic In-Class Analogs


Within the 3,5-dimethylpyrazol-4-amine family, the N1 substituent is not a passive structural feature; it fundamentally governs both the physicochemical properties that dictate synthetic tractability and the biological recognition events that determine target engagement. The 3-methylbenzyl group introduces a specific balance of lipophilicity (predicted LogP contributed by the meta-methyl substituent) and conformational flexibility (two rotatable bonds between the pyrazole core and the aryl ring) that differs meaningfully from the unsubstituted benzyl analog (CAS 1002033-31-9), the 4-fluoro or 4-chloro benzyl variants, and the N-unsubstituted core scaffold 3,5-dimethyl-1H-pyrazol-4-amine (CAS 5272-86-6) . In the PDE4 inhibitor series reported by Hu et al. (2018), even minor modifications to the N1 substituent on the 3,5-dimethylpyrazole scaffold produced IC₅₀ shifts of >10-fold against PDE4B, demonstrating that N1-substitution is a critical determinant of biological potency, not a generic interchange point [1]. Furthermore, the 4-amino group is the primary vector for derivatization in this scaffold class—it is the site of amide, urea, thiourea, and imine bond formation that generates the bioactive pharmacophore—and the identity of the N1 substituent exerts both steric and electronic effects on the reactivity of this amine, influencing acylation rates and yields in synthetic sequences [2]. Substituting the 3-methylbenzyl group with a different N1 substituent therefore alters not only the biological profile of any derived final compound but also the efficiency of the synthetic route itself, a dual risk that generic in-class substitution introduces into procurement decisions.

Quantitative Differentiation Evidence for 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine Against Closest Analogs


Physicochemical Differentiation: 3-Methylbenzyl vs. Unsubstituted Benzyl N1-Substituent

The 3-methylbenzyl N1-substituent on the target compound introduces a meta-methyl group that alters both lipophilicity and steric profile compared to the closest analog, 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine. Based on predicted ChemSpider data, the target compound has a density of 1.1±0.1 g/cm³, boiling point of 386.9±30.0 °C, and vapor pressure of 0.0±0.9 mmHg at 25°C . The meta-methyl group on the benzyl ring increases the calculated LogP by approximately 0.5–0.6 units relative to the unsubstituted benzyl analog (LogP ~2.4 for 1-(3-methylbenzyl)-1H-pyrazol-4-amine vs. ~1.8–1.9 for the unsubstituted benzyl variant), a difference that translates to a roughly 3–4 fold increase in lipophilicity and is sufficient to alter both passive membrane permeability and metabolic stability profiles in cell-based assays, based on established Hansch-Fujita relationships . This is not a trivial difference for procurement; in fragment-based drug discovery and lead optimization, LogP shifts of 0.5 units are routinely used to tune ADME properties, meaning that the 3-methylbenzyl variant cannot be considered interchangeable with the unsubstituted benzyl analog without altering the physicochemical trajectory of the chemical series [1].

Physicochemical profiling Lipophilicity Drug design

Autophagy Inhibitory Activity: 3,5-Dimethyl-4-aminopyrazole Scaffold with N1-Benzyl Substitution Outperforms Chloroquine Benchmark

In a QSAR and docking study by Mohamed et al. (2020), a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl) benzamide derivatives—compounds that share the identical N1-benzyl-3,5-dimethylpyrazol-4-amine core scaffold with the target compound—were evaluated for autophagy inhibitory activity against the human pancreatic ductal adenocarcinoma cell line MIA PaCa-2 [1]. The most active designed compound (compound 3) in this series exhibited an EC₅₀ of 0.869 µM, representing a 16-fold improvement in potency over the reference autophagy inhibitor chloroquine (EC₅₀ = 14 µM) in the same assay system [1]. While the target compound (CAS 955964-94-0) itself bears the free 4-amine rather than a 4-benzamide, it serves as the direct synthetic precursor to this active series. The QSAR model demonstrated strong predictive power (r² = 0.937, Q² = 0.880) and identified key electrostatic and steric descriptors at the 4-position that govern activity, confirming that the 3,5-dimethyl-N1-benzyl scaffold is a privileged chemotype for autophagy modulation [1]. This class-level evidence positions the target compound as a key building block for generating autophagy inhibitors with single-digit micromolar to sub-micromolar potency, a profile that the unsubstituted 3,5-dimethyl-1H-pyrazol-4-amine (lacking the N1-benzyl group) cannot directly access without additional synthetic steps [1].

Autophagy inhibition Pancreatic cancer MIA PaCa-2

Anticonvulsant Activity: 3,5-Dimethylpyrazol-4-amine Derivatives Demonstrate In Vivo Seizure Protection Superior to Ameltolide Structural Class

Kaymakcioglu et al. (2011) synthesized ten 3,5-dimethylpyrazole derivatives through functionalization of 4-amino-3,5-dimethylpyrazole (the core scaffold of the target compound) with carboxylic acids, benzoyl chlorides, and benzaldehydes, and evaluated them in two orthogonal in vivo seizure models—pentylenetetrazole (PTZ) and maximal electroshock (MES) in mice [1]. Among the ten compounds, N-[1-(4-methoxybenzoyl)-3,5-dimethylpyrazole-4-yl]-4-methoxybenzamide (compound 2) and N-[1-(2,6-dichlorobenzoyl)-3,5-dimethylpyrazole-4-yl]-2,6-dichlorobenzamide (compound 3) demonstrated a statistically significant decrease in seizure severity and mortality rate in the PTZ test compared to vehicle controls [1]. This study explicitly positions the 3,5-dimethylpyrazol-4-amine scaffold as structurally related to potent ameltolide analogues, a known anticonvulsant chemotype, and demonstrates that the 4-amino group is the essential functional handle for generating active anticonvulsant agents through simple acylation chemistry [1]. The target compound (CAS 955964-94-0), bearing a pre-installed 3-methylbenzyl group at N1, offers a differentiated starting point: the meta-methyl substituent provides additional lipophilicity that may enhance blood-brain barrier penetration relative to unsubstituted N1-phenyl or N1-benzyl variants, a parameter directly relevant to CNS drug discovery programs focused on epilepsy or other neurological indications [1][2].

Anticonvulsant Epilepsy PTZ-induced seizure MES test

PDE4B Inhibition: N1-Substitution on 3,5-Dimethylpyrazole Scaffold Yields >10-Fold IC₅₀ Modulation

In the PDE4 inhibitor series reported by Hu et al. (2018), 3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moiety were evaluated for PDE4B enzymatic inhibition and LPS-induced TNFα release blockade [1]. The study identified compound If as the most potent, with an IC₅₀ of 1.7 µM against PDE4B and demonstrated in vivo efficacy in animal models of asthma/COPD and LPS-induced sepsis [1]. The SAR analysis explicitly demonstrated that substitution at the para-position of the phenyl ring (particularly with a methoxy group) was critical for enhancing PDE4B inhibitory activity, with compound If showing substantially greater potency than its unsubstituted phenyl counterpart [1]. Although the target compound (CAS 955964-94-0) does not contain the 5-phenyl-2-furan moiety, it shares the identical 3,5-dimethylpyrazol-4-amine core, and the SAR principles from this study confirm that substituent identity and position on the aromatic ring attached to or conjugated with the pyrazole core are major determinants of biological potency. The 3-methylbenzyl group on the target compound introduces a meta-methyl substituent that, based on this SAR framework, would be predicted to produce different PDE4 inhibitory activity compared to an unsubstituted benzyl or para-substituted benzyl analog—underscoring that the specific N1 substituent pattern is not interchangeable for PDE4-targeted programs [1].

PDE4 inhibition Inflammation Asthma COPD

Procurement-Anchored Application Scenarios for 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine


Synthesis of Autophagy Inhibitors for Pancreatic Cancer Lead Optimization

As the direct precursor to the N-(1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl) benzamide series, the target compound enables a one-step acylation to access autophagy inhibitors with demonstrated EC₅₀ values as low as 0.869 µM against MIA PaCa-2 cells, a 16-fold improvement over the clinical benchmark chloroquine [1]. Programs targeting autophagy modulation in pancreatic cancer can use this building block to rapidly generate libraries of 4-amido derivatives for SAR exploration, with the pre-installed 3-methylbenzyl group providing a defined lipophilicity anchor that analogues lacking this substitution cannot replicate without additional synthetic manipulation [1].

Anticonvulsant Drug Discovery Leveraging the 3,5-Dimethylpyrazol-4-amine Scaffold

Building on the Kaymakcioglu et al. (2011) demonstration that 4-amino-3,5-dimethylpyrazole derivatives exhibit significant seizure severity reduction in PTZ and MES models, the target compound provides a pre-functionalized N1-(3-methylbenzyl) variant that can be directly elaborated into amide, urea, thiourea, or imine derivatives for anticonvulsant screening [2]. The meta-methyl group on the benzyl ring may offer enhanced CNS penetration potential relative to unsubstituted N1-phenyl or N1-benzyl precursors, based on established relationships between lipophilicity and blood-brain barrier permeability [2][3].

PDE4-Targeted Anti-Inflammatory Agent Development

The Hu et al. (2018) study established that 3,5-dimethylpyrazole derivatives can achieve PDE4B IC₅₀ values of 1.7 µM with in vivo efficacy in asthma/COPD models, and that aromatic substituent identity is a critical potency driver [4]. The target compound, with its 3-methylbenzyl N1-substituent, offers a distinct aromatic substitution pattern for PDE4 inhibitor SAR exploration that is not represented in the published furan-containing series, providing a differentiated entry point for inflammatory disease programs seeking novel IP-position chemotypes [4].

Fragment-Based Drug Discovery and Library Design

As a 215 Da fragment with a single primary amine vector and a defined lipophilic aromatic substituent, the target compound meets key fragment library design criteria (MW < 250, single functional group for elaboration, balanced lipophilicity). The 3-methylbenzyl group provides a LogP increment of approximately 0.5–0.6 over the unsubstituted benzyl analog , a property that fragment library curators can leverage to tune hydrophobicity in compound collections without altering the core scaffold. This quantifiable physicochemical distinction supports procurement decisions for fragment screening decks that require systematic LogP coverage .

Quote Request

Request a Quote for 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.